Technical Monograph: Desfluoro Iloperidone (CAS 133454-46-3)
Technical Monograph: Desfluoro Iloperidone (CAS 133454-46-3)
The following technical guide is structured to serve as an authoritative reference for the characterization, analysis, and control of Desfluoro Iloperidone (CAS 133454-46-3) .
Critical Impurity Profiling in Atypical Antipsychotic Development []
Executive Summary
Desfluoro Iloperidone (1-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone) is a critical process-related impurity and structural analog of the atypical antipsychotic Iloperidone (Fanapt).[2] Its presence in pharmaceutical substances is strictly regulated due to its structural similarity to the Active Pharmaceutical Ingredient (API), which poses significant challenges in chromatographic separation and quality control.[2]
This guide provides a comprehensive technical analysis of Desfluoro Iloperidone, focusing on its genesis during synthesis, physicochemical properties, and validated protocols for its detection and quantification using LC-MS/MS.[2]
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10]
Desfluoro Iloperidone lacks the fluorine atom at the 6-position of the benzisoxazole ring found in the parent drug.[3] This minor structural deviation significantly alters its electronic properties and lipophilicity, yet retains enough similarity to co-elute with Iloperidone in non-optimized assays.[2]
Table 1: Core Chemical Data
| Parameter | Technical Detail |
| Common Name | Desfluoro Iloperidone |
| CAS Number | 133454-46-3 |
| Chemical Name | 1-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone |
| Molecular Formula | C₂₄H₂₈N₂O₄ |
| Molecular Weight | 408.49 g/mol |
| Parent Drug | Iloperidone (CAS 133454-47-4) |
| Structural Difference | Absence of Fluorine at C-6 of the benzisoxazole ring |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water |
| pKa (Predicted) | ~8.5 (Piperidine nitrogen) |
Genesis & Synthetic Origin
The Competitive Impurity Mechanism
Desfluoro Iloperidone is primarily a synthesis-driven impurity .[2] It arises not from the degradation of the final API, but from contamination in the starting material.[2]
The synthesis of Iloperidone involves the nucleophilic substitution (N-alkylation) of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a phenoxyalkyl halide.[2] If the starting benzisoxazole contains the non-fluorinated analog (3-(4-piperidinyl)-1,2-benzisoxazole ) as a contaminant, the reaction proceeds in parallel, yielding Desfluoro Iloperidone.[2][3]
Synthesis Pathway Diagram
The following diagram illustrates the parallel reaction pathways. The "Critical Control Point" (CCP) highlights where the impurity enters the process.[2]
Figure 1: Parallel synthesis pathway showing the origin of Desfluoro Iloperidone via starting material contamination.
Analytical Profiling & Quantification
Due to the structural similarity between Iloperidone and its desfluoro analog, standard UV detection can be insufficient for trace-level quantification (<0.05%).[2] LC-MS/MS is the gold standard for specificity.[2]
High-Performance Liquid Chromatography (HPLC) Strategy
Challenge: The fluorine atom is small (Van der Waals radius similar to H), meaning the retention time shift is often minimal on C18 columns.[2] Solution: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase to exploit pi-pi interaction differences, or a high-resolution C18 with an optimized gradient.[2]
Validated LC-MS/MS Protocol
This protocol is designed for the quantification of Desfluoro Iloperidone in the presence of the API.
Reagents & Standards
-
Reference Standard: Desfluoro Iloperidone (CAS 133454-46-3), >98% purity.[2]
-
Internal Standard (IS): Iloperidone-d3 or Desfluoro Iloperidone-d3.[3]
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid.[2]
Chromatographic Conditions
| Parameter | Setting |
| Column | C18 Rapid Resolution (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (Protonation source) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Gradient | 0-1 min: 10% B; 1-6 min: Linear to 90% B; 6-8 min: Hold 90% B. |
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode).[2]
-
Target Ions (MRM):
-
Rationale: The loss of the fluorine results in a mass shift of -18 Da (427 - 18 = 409).
Pharmacological & Regulatory Implications[2][12]
Structure-Activity Relationship (SAR)
The 6-fluoro substituent on the benzisoxazole ring is critical for the pharmacodynamic potency of Iloperidone.
-
Iloperidone: High affinity for D2 and 5-HT2A receptors.[2]
-
Desfluoro Analog: Research indicates that the removal of the fluorine atom generally reduces neuroleptic activity and alters metabolic stability.[2] Consequently, this compound is considered an impurity with no therapeutic benefit , not an active metabolite.[2]
Regulatory Limits (ICH Q3A/Q3B)
As a known process impurity, Desfluoro Iloperidone must be controlled according to International Council for Harmonisation (ICH) guidelines.[2]
-
Reporting Threshold: >0.05%
-
Identification Threshold: >0.10%
-
Qualification Threshold: >0.15% (Requires safety data if exceeded)
Impurity Fate Mapping
The following workflow describes the logical process for handling this impurity during drug development.
Figure 2: Decision tree for managing Desfluoro Iloperidone levels in pharmaceutical batches.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Iloperidone (Parent). PubChem. Available at: [Link]
-
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[2] ICH Guidelines. Available at: [Link]
